Acipimox

概要

説明

アシピモックスは、脂質低下剤として使用されるナイアシン誘導体です。主にトリグリセリド値を低下させ、高密度リポタンパク質コレステロール値を高めるために使用されます。 アシピモックスは、ナイアシンと比較して副作用が少ないことが知られていますが、推奨用量における有効性は依然として評価中です .

準備方法

合成経路と反応条件: アシピモックスの調製は、いくつかの工程を伴います。一方法には、精製水に5-メチルピラジン-2-カルボン酸を添加し、続いて濃塩酸を添加して塩を形成する方法があります。 その後、酸化剤を添加し、混合物を冷却して結晶化させてアシピモックスを得る . 別の方法には、2,5-ジメチルピラジンを原料とし、窒素酸化、無水酢酸との反応、アルカリ加水分解を経て、2-ヒドロキシメチル-5-メチルピラジンを得る方法があります。 これは、過酸化水素とタングステン酸ナトリウムを用いて酸化されてアシピモックスを生成する .

工業的製造方法: アシピモックスの工業的製造は、同様の合成経路に従いますが、より高い収率と純度を実現するために最適化されています。 このプロセスでは、金属触媒の使用を避け、調製プロセスを簡素化しており、大規模生産に適しています .

化学反応の分析

反応の種類: アシピモックスは、酸化反応や置換反応などのさまざまな化学反応を受けます。

一般的な試薬と条件:

酸化: 過酸化水素とタングステン酸ナトリウムは、一般的に使用される酸化剤です。

置換: 無水酢酸とアルカリ加水分解を含む反応は、典型的な反応です。

主要な生成物: これらの反応の主要な生成物は、アシピモックスそのものであり、2-ヒドロキシメチル-5-メチルピラジンや5-メチルピラジン-2-カルボン酸などの中間体があります .

科学的研究の応用

Metabolic Disorders

Insulin Sensitivity Improvement

Acipimox has been studied for its potential to improve insulin sensitivity, particularly in conditions like type 2 diabetes. Research indicates that this compound can modulate plasma free fatty acid levels, which are often elevated in insulin-resistant states. In a study involving overweight subjects, this compound demonstrated a significant effect on mitochondrial function comparable to other NAD+ precursors, suggesting its utility in enhancing metabolic health .

Case Study: Type IV Hyperlipoproteinemia

A randomized controlled trial assessed the effects of this compound on serum lipids in patients with type IV hyperlipoproteinemia. Results showed a reduction in plasma triglyceride levels from 777 mg/dL to 434 mg/dL after treatment with this compound (750 mg/day) over 60 days. Additionally, total cholesterol levels decreased significantly, highlighting this compound's efficacy in managing lipid profiles .

Mitochondrial Diseases

Mitochondrial Myopathy

this compound is being investigated as a treatment for mitochondrial myopathy through the AIMM trial. This study aims to evaluate the effect of this compound on skeletal muscle adenosine triphosphate (ATP) content and overall muscle function. Participants receive either this compound or placebo for 12 weeks, with primary outcomes focusing on changes in ATP content and secondary outcomes assessing quality of life and fatigue .

Case Study: ATP Modulation

In the AIMM trial, preliminary findings suggest that this compound may enhance ATP levels in skeletal muscle, thereby improving muscle performance and reducing fatigue in patients with mitochondrial disorders. This could potentially lead to new therapeutic strategies for managing these debilitating conditions .

Sarcopenia and Muscle Function

Improvement of Muscle Function in Older Adults

Recent studies have explored the effects of this compound on muscle function among older adults with probable sarcopenia. A proof-of-concept study found that daily supplementation with this compound significantly increased skeletal muscle NAD concentrations, which are crucial for energy metabolism and muscle health .

Data Table: Effects of this compound on Muscle Function

Cardiovascular Health

Impact on Cardiac Function

this compound has shown promise in reversing adverse cardiac changes induced by lifestyle factors such as e-cigarette use. In animal models, treatment with this compound normalized ejection fraction and fractional shortening while reducing inflammatory cytokines associated with cardiovascular stress . This suggests potential applications in managing cardiovascular complications linked to metabolic syndrome.

Combination Therapies

Use in Pediatric Oncology

Recent research has indicated that combining omega-3 fatty acids with this compound may enhance treatment efficacy for pediatric patients with acute lymphoblastic leukemia. This combination therapy aims to improve lipid profiles while simultaneously targeting cancer cell proliferation, showcasing this compound's versatility beyond traditional metabolic applications .

作用機序

アシピモックスは、ナイアシン受容体1に作用し、トリグリセリドリパーゼ酵素を阻害します。これにより、血漿中の脂肪酸の濃度とその肝臓への流入が減少します。 その結果、肝臓における極低密度リポタンパク質コレステロールの産生が減少するため、低密度リポタンパク質コレステロールの減少と高密度リポタンパク質コレステロールの増加につながります .

類似化合物との比較

類似化合物:

独自性: アシピモックスは、トリグリセリド値を低下させ、高密度リポタンパク質コレステロール値を高める能力において、他の類似化合物と比較して副作用が少ないという独自性を持ちます .

生物活性

Acipimox is a nicotinic acid analogue primarily used for its lipid-modifying effects, particularly in the treatment of dyslipidemia. Recent studies have revealed its broader biological activity, especially concerning metabolic processes, mitochondrial function, and potential therapeutic applications in various conditions.

This compound exerts its biological effects through several mechanisms:

- NAD+ Precursor : this compound has been shown to elevate levels of NAD+, a crucial coenzyme in cellular metabolism. This elevation is linked to improved mitochondrial function and enhanced energy metabolism in skeletal muscle .

- Insulin Sensitivity : It improves insulin action by increasing glucose oxidation and non-oxidative glucose disposal, particularly in insulin-resistant states such as type 2 diabetes .

- GLP-1 Secretion : this compound treatment has been associated with increased levels of glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism and appetite regulation .

1. Mitochondrial Function and Energy Metabolism

A significant area of research focuses on this compound's effects on mitochondrial function. The AIMM trial investigates its efficacy in patients with mitochondrial myopathy, aiming to assess changes in muscle ATP content and overall muscle function . Preliminary findings suggest that this compound enhances mitochondrial gene expression related to oxidative phosphorylation, indicating a potential for improving energy metabolism in muscle tissue.

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| AIMM Trial | Patients with mitochondrial myopathy | 250 mg daily | 12 weeks | Increased ATP content; improved muscle function |

| Type 2 Diabetes Study | Diabetic patients | 250 mg twice daily | 2 weeks | Enhanced glucose oxidation; increased insulin sensitivity |

| GLP-1 Study | Overweight subjects | 250 mg daily | Acute administration | Increased GLP-1 levels; improved insulin sensitivity |

2. Insulin Sensitivity and Glucose Metabolism

In a controlled study involving patients with non-insulin-dependent diabetes mellitus (NIDDM), this compound was found to significantly enhance insulin-stimulated glucose disposal rates and reduce free fatty acid (FFA) levels, thereby improving insulin sensitivity . This effect is crucial for managing metabolic disorders where insulin resistance is a major concern.

Case Studies

Case Study 1: this compound in Elderly Patients with Sarcopenia

A recent proof-of-concept study administered this compound to elderly participants diagnosed with probable sarcopenia. The outcomes measured included changes in skeletal muscle NAD concentrations and physical performance metrics. Results indicated a positive trend towards improved muscle function and energy metabolism, suggesting that this compound could be beneficial for frail older adults .

Case Study 2: this compound's Impact on Mitochondrial Myopathy

In another ongoing study, patients with mitochondrial myopathy are being treated with this compound to evaluate its effects on muscle ATP content and overall functionality. Initial data show promising results for enhancing mitochondrial respiratory capacity .

特性

IUPAC Name |

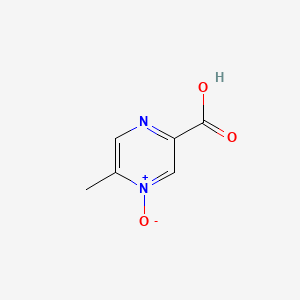

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046202 | |

| Record name | Acipimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |

| Record name | Acipimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51037-30-0 | |

| Record name | Acipimox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acipimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACIPIMOX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acipimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acipimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIPIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。